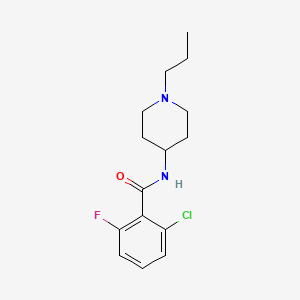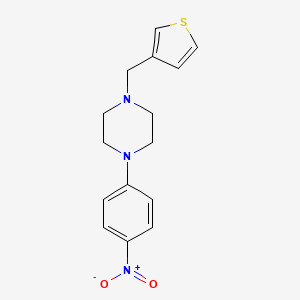![molecular formula C20H26O3 B5235068 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene, also known as GW501516, is a synthetic drug that is used in scientific research. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. In
科学研究应用
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, which can lead to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes.
作用机制
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, while decreasing the expression of genes involved in lipogenesis and energy storage. This leads to a decrease in body fat and an increase in muscle mass, as well as improved insulin sensitivity and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific studies. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene has several advantages for use in scientific research. It is a potent and selective PPARδ agonist, which means that it can be used to study the specific effects of PPARδ activation. It is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. In addition, it has been shown to have some toxicity in high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene. One area of research is the use of this compound in combination with other drugs to treat metabolic disorders. Another area of research is the study of the long-term effects of this compound on metabolism and health. Finally, there is also interest in developing new PPARδ agonists that have fewer off-target effects and greater specificity for PPARδ.
合成方法
The synthesis of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is a complex process that involves several steps. The first step is the synthesis of 2,3-dimethylbenzene, which is then reacted with 4-(2-methoxy-4-methylphenoxy)butyl chloride to produce this compound. The final product is purified using chromatography techniques to obtain a high purity compound suitable for scientific research.
属性
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-19(20(14-15)21-4)23-13-6-5-12-22-18-9-7-8-16(2)17(18)3/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBCXBZBYQAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234987.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5234993.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5235000.png)
![(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)


![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)